N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-13-7-8-16(22)17(10-13)23-18(25)14-5-3-9-24(19(14)26)27-11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERXJJCVXMTNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reactions: The final step involves coupling the fluorinated intermediates to form the desired compound, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has garnered attention for its potential applications in various areas:
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules due to its reactive functional groups.
Biology
- Biochemical Probes : Its fluorinated structure allows it to be investigated as a biochemical probe for studying biological systems and interactions at the molecular level.
Medicine
- Therapeutic Potential : Research indicates potential anti-inflammatory and anticancer properties. Studies have shown that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values lower than 10 μM .
Industry
- Advanced Materials Development : The compound's unique properties make it suitable for developing advanced materials with specific functionalities, such as enhanced thermal stability or chemical resistance.
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds in medicinal chemistry:
- A study on Mannich bases demonstrated their potential as anticancer agents, where derivatives showed significant cytotoxicity against human cancer cell lines .
- Another research article discussed the influence of fluorine in drug design, emphasizing how fluorinated compounds can enhance biological activity through improved pharmacokinetics and bioavailability .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (μM) | Application Area |
|---|---|---|---|
| Mannich Base 1 | [Structure] | <10 | Anticancer |
| Mannich Base 2 | [Structure] | <5 | Anticancer |
| N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-... | [Structure] | TBD | Biochemical Probe |
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorophenyl)-2-nitrobenzamide
- 2,3-Difluorobenzeneacetic acid
- Acetamide, N-(2,4-difluorophenyl)-
Uniqueness
What sets N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide apart from similar compounds is its unique combination of fluorine atoms and the pyridine ring structure. This combination can result in distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to explore its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridine Ring : Cyclization reactions with suitable precursors.
- Fluorination : Utilization of reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Coupling Reactions : Palladium-catalyzed cross-coupling to achieve the final structure.
These synthetic routes are crucial for achieving the desired compound with high purity and yield .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors. This modulation can lead to various biological effects, including anti-cancer and anti-viral activities .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7s | HCT-116 | 6.90 |
These values indicate a promising potential for developing new anti-cancer therapies .
Antiviral Activity
The compound's antiviral properties have also been explored. For example, related compounds have shown effectiveness against viruses such as HSV-1 and SARS-CoV-2. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways .
Case Studies
A notable study evaluated the cytotoxicity of derivatives similar to this compound against human cancer cell lines:
Q & A
Q. Q: What are the critical steps and analytical methods for synthesizing N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide?
A:
- Key Synthesis Steps :
- Intermediate Formation : Condensation of fluorinated benzylamine derivatives with aldehydes to form Schiff bases (e.g., 2-fluorobenzylamine + 2,5-difluorophenyl aldehyde) .
- Cyclization : Use of ethyl acetoacetate under basic conditions (e.g., KOtBu in ethanol) to form the dihydropyridine core .
- Functionalization : Methoxy group introduction via nucleophilic substitution or Mitsunobu reactions .
- Analytical Validation :
Advanced Reaction Optimization
Q. Q: How can computational methods improve reaction efficiency and yield for this compound?
A:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in cyclization steps .
- High-Throughput Screening : Employ automated platforms to test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Lewis acids like ZnCl₂) for optimal yields .
- Feedback Loops : Integrate experimental data (e.g., reaction kinetics) into machine learning algorithms to refine computational predictions .
Structural-Activity Relationship (SAR) Studies
Q. Q: How do structural modifications (e.g., fluorination) influence biological activity?
A:
| Structural Feature | Impact on Activity | Methodology |
|---|---|---|
| 2,5-Difluorophenyl Group | Enhances lipophilicity and target binding (e.g., kinase inhibition via π-π stacking) | Comparative assays with mono-fluorinated analogs . |
| Methoxy Linker | Modulates solubility and metabolic stability; removal reduces bioavailability | In vitro ADME assays with HepG2 microsomes . |
| Dihydropyridine Core | Essential for redox activity; oxidation to pyridine diminishes efficacy | Cyclic voltammetry and in vitro ROS assays . |
Data Contradiction Analysis
Q. Q: How to resolve discrepancies in reported biological activity across studies?
A:
- Source Validation : Cross-check purity data (e.g., HPLC traces ≥95%) to rule out impurity-driven artifacts .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line variability) .
Advanced Characterization Techniques
Q. Q: What advanced spectroscopic methods clarify electronic and steric effects in this compound?
A:
- ¹⁹F NMR : Probes electronic environments of fluorine atoms to confirm substitution patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the dihydropyridine core .
- DFT-Calculated IR : Validates hydrogen-bonding interactions (e.g., carboxamide C=O stretching at ~1680 cm⁻¹) .
Mechanistic Studies
Q. Q: How to investigate the compound’s mechanism of action as a kinase inhibitor?
A:
- Kinase Profiling : Use immobilized metal affinity chromatography (IMAC) to isolate kinase targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions over 100 ns trajectories to identify key binding residues .
Stability and Degradation Pathways
Q. Q: What methodologies assess hydrolytic or oxidative degradation under physiological conditions?
A:
- Forced Degradation Studies :
- Hydrolysis : Incubate in pH 7.4 buffer at 37°C; monitor via LC-MS for cleavage products (e.g., fluorophenol derivatives) .
- Oxidation : Treat with H₂O₂ or cytochrome P450 enzymes; identify N-oxide metabolites .
- Accelerated Stability Testing : Use Q₁₀ model to predict shelf-life at 25°C/60% RH .
Scaling-Up Challenges
Q. Q: What are the key considerations for transitioning from lab-scale to pilot-scale synthesis?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
